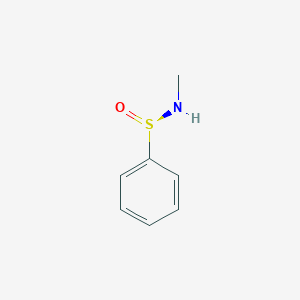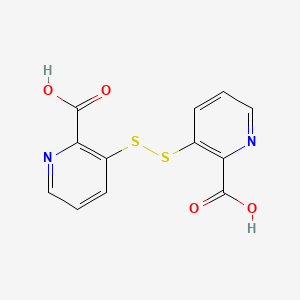
3,3'-Disulfanediyldi(pyridine-2-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylic acid, 3,3’-dithiobis- is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring and two carboxylic acid groups, along with a disulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxylic acid, 3,3’-dithiobis- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the oxidation of 2-mercaptopyridine with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent like ethanol or water and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridinecarboxylic acid, 3,3’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylic acid, 3,3’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in redox biology.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylic acid, 3,3’-dithiobis- involves its ability to interact with various molecular targets through its disulfide linkage and carboxylic acid groups. It can modulate redox reactions and inhibit specific enzymes by forming covalent bonds with thiol groups in proteins. This interaction can affect cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison:
- Picolinic Acid: Similar in structure but lacks the disulfide linkage, making it less reactive in redox reactions.
- Nicotinic Acid: Known for its role as a vitamin (niacin) and differs in its biological activity and applications.
- Isonicotinic Acid: Used in the synthesis of pharmaceuticals, with different reactivity due to the position of the carboxylic acid group.
2-Pyridinecarboxylic acid, 3,3’-dithiobis- stands out due to its unique disulfide linkage, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
34558-54-8 |
|---|---|
Fórmula molecular |
C12H8N2O4S2 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3-[(2-carboxypyridin-3-yl)disulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4S2/c15-11(16)9-7(3-1-5-13-9)19-20-8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
Clave InChI |
CSDCRXNMELSDTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)O)SSC2=C(N=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
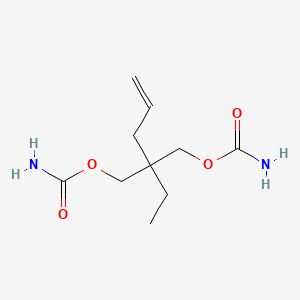
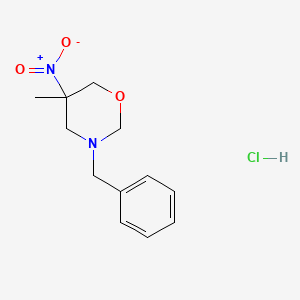
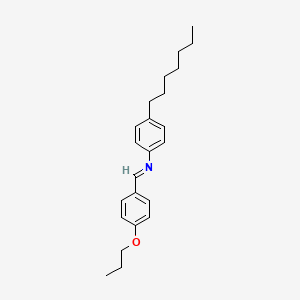

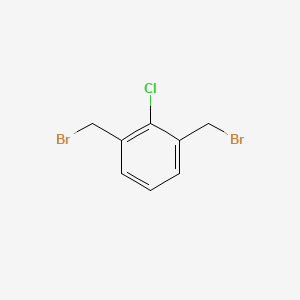
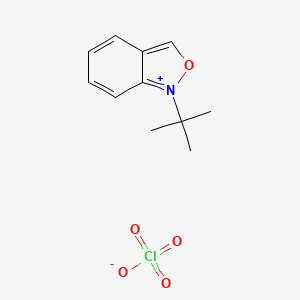
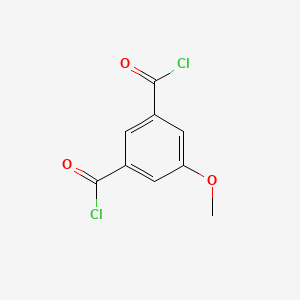
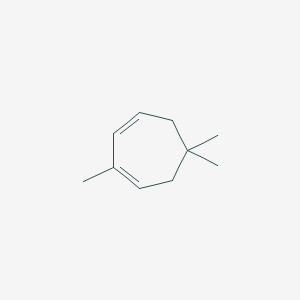
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
